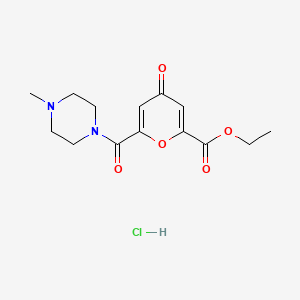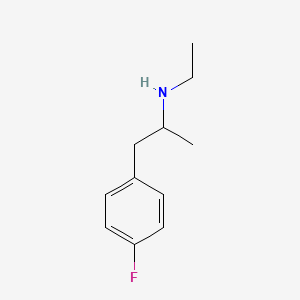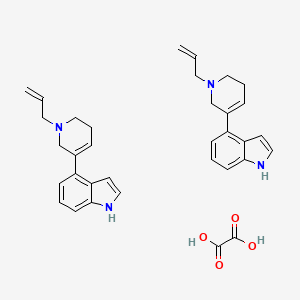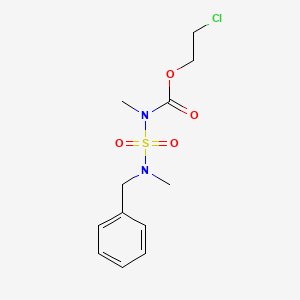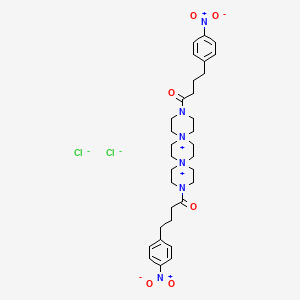![molecular formula C20H43NO5S B12771992 2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate CAS No. 65121-87-1](/img/structure/B12771992.png)
2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate is a compound that combines the properties of both 2-(diethylamino)ethanol and [(E)-tetradec-1-enyl] hydrogen sulfate. 2-(Diethylamino)ethanol is a tertiary alkanolamine known for its high chemical stability and resistance to degradation . [(E)-tetradec-1-enyl] hydrogen sulfate is a sulfate ester of a long-chain alkene, which can be used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethanol typically involves the reaction of diethylamine with ethylene oxide under controlled conditions . The reaction is as follows:
(C2H5)2NH+C2H4O→(C2H5)2NCH2CH2OH
For the preparation of [(E)-tetradec-1-enyl] hydrogen sulfate, the starting material is typically tetradec-1-ene, which undergoes sulfonation with sulfur trioxide or chlorosulfonic acid to form the sulfate ester .
Industrial Production Methods
Industrial production of 2-(diethylamino)ethanol involves large-scale reactions in reactors with precise control over temperature and pressure to ensure high yield and purity . The production of [(E)-tetradec-1-enyl] hydrogen sulfate also involves similar large-scale processes with stringent control over reaction conditions to produce the desired sulfate ester .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Alkyl halides or sulfonates are commonly used reagents for nucleophilic substitution reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Quaternary ammonium salts.
Applications De Recherche Scientifique
2-(Diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate has various scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(diethylamino)ethanol involves its ability to act as a nucleophile due to the presence of the diethylamino group. This allows it to participate in various nucleophilic substitution reactions. The [(E)-tetradec-1-enyl] hydrogen sulfate component acts as a surfactant, reducing surface tension and promoting interactions between different phases .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethylethanolamine: Similar structure but lacks the sulfate ester component.
N,N-Dimethylethanolamine: Similar structure but with methyl groups instead of ethyl groups.
Triethanolamine: Contains three ethanolamine groups instead of diethylamino groups.
Uniqueness
2-(Diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate is unique due to its combination of a tertiary alkanolamine and a long-chain sulfate ester. This combination imparts both nucleophilic and surfactant properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
65121-87-1 |
|---|---|
Formule moléculaire |
C20H43NO5S |
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate |
InChI |
InChI=1S/C14H28O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;1-3-7(4-2)5-6-8/h13-14H,2-12H2,1H3,(H,15,16,17);8H,3-6H2,1-2H3/b14-13+; |
Clé InChI |
QYKXTAYXRYUMBC-IERUDJENSA-N |
SMILES isomérique |
CCCCCCCCCCCC/C=C/OS(=O)(=O)O.CCN(CC)CCO |
SMILES canonique |
CCCCCCCCCCCCC=COS(=O)(=O)O.CCN(CC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


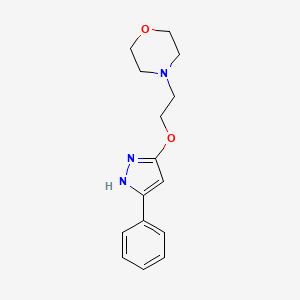

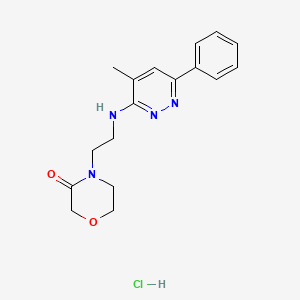
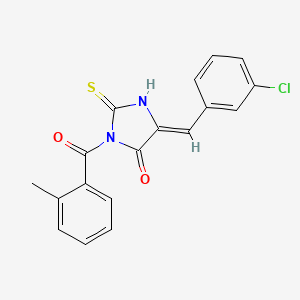

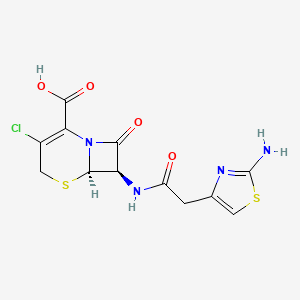
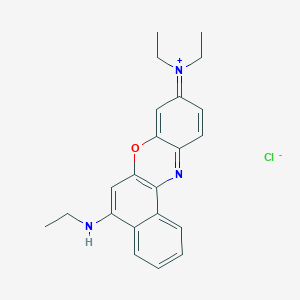
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
